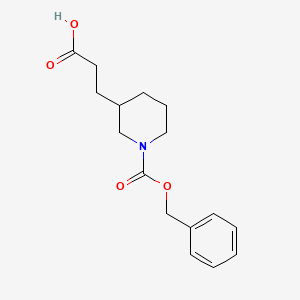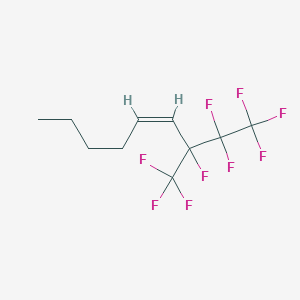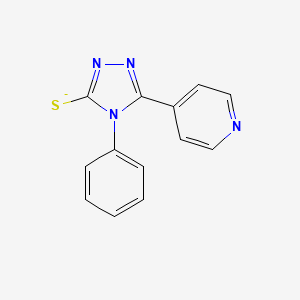![molecular formula C25H15NO B15130946 5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
5-Phenylindeno[2,1-b]carbazol-7(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylindeno[2,1-b]carbazol-7(5H)-one is a complex organic compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing heterocycles known for their wide range of applications in pharmaceuticals, materials science, and organic electronics. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylindeno[2,1-b]carbazol-7(5H)-one typically involves multi-step organic reactions. One common method includes the use of indoles as starting materials, which undergo transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations . Another approach involves the regioselective dilithiation of carbazoles, followed by electrophilic trapping to introduce functional groups at specific positions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Phenylindeno[2,1-b]carbazol-7(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl chains.
Scientific Research Applications
5-Phenylindeno[2,1-b]carbazol-7(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 5-Phenylindeno[2,1-b]carbazol-7(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole
- Carbazole-based compounds containing aldehyde and cyanoacetic acid
Uniqueness
5-Phenylindeno[2,1-b]carbazol-7(5H)-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and photophysical characteristics, making it suitable for specialized applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C25H15NO |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-phenylindeno[2,1-b]carbazol-7-one |
InChI |
InChI=1S/C25H15NO/c27-25-19-12-5-4-10-17(19)20-14-21-18-11-6-7-13-23(18)26(24(21)15-22(20)25)16-8-2-1-3-9-16/h1-15H |
InChI Key |
QXSSUUAEUZUKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C(=O)C6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


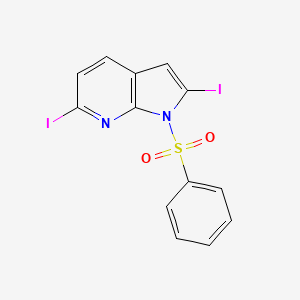
![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
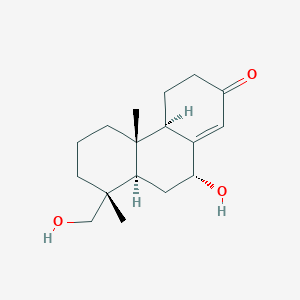
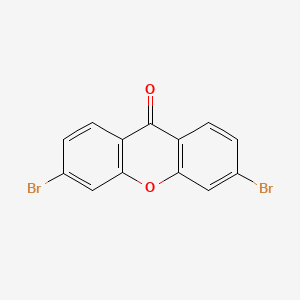
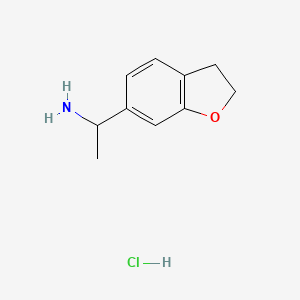
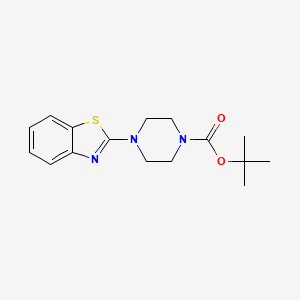
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
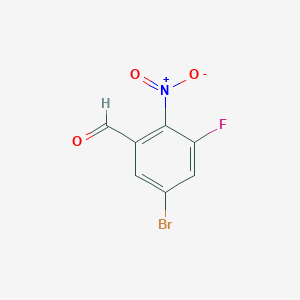
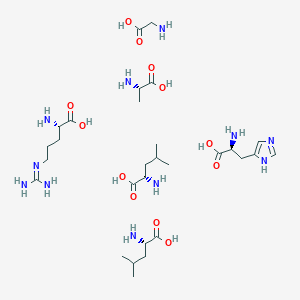
![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
